molecular formula C10H8BrNO2 B586419 N-(2-Bromoethyl-d4)phthalimide CAS No. 1009307-39-4

N-(2-Bromoethyl-d4)phthalimide

Cat. No.: B586419
CAS No.: 1009307-39-4
M. Wt: 258.107
InChI Key: CHZXTOCAICMPQR-NZLXMSDQSA-N
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Description

N-(2-Bromoethyl-d4)phthalimide: is a deuterium-labeled derivative of N-(2-Bromoethyl)phthalimide. It is a stable isotope-labeled compound used primarily in research and development, particularly in the fields of proteomics and organic synthesis. The compound has the molecular formula C10H4D4BrNO2 and a molecular weight of 258.1 g/mol .

Mechanism of Action

Target of Action

This compound is primarily used in proteomics research , which suggests it may interact with proteins or other biomolecules

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As a compound used in proteomics research , it may be involved in various biochemical pathways depending on the proteins it interacts with

Pharmacokinetics

It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the bioavailability of N-(2-Bromoethyl-d4)phthalimide.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the proteins it interacts with

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of deuterated solvents and specific catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of N-(2-Bromoethyl-d4)phthalimide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The use of automated reactors and continuous monitoring systems is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl-d4)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products can range from aldehydes to carboxylic acids.

    Reduction Reactions: The primary products are amines.

Scientific Research Applications

Chemistry: N-(2-Bromoethyl-d4)phthalimide is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in mechanistic studies and isotope effect experiments .

Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme mechanisms. Its stable isotope labeling allows for precise tracking and quantification in metabolic studies .

Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. It is also employed in the study of drug metabolism and pharmacodynamics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers and the development of new catalytic processes .

Comparison with Similar Compounds

Uniqueness: N-(2-Bromoethyl-d4)phthalimide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The presence of deuterium atoms also makes it valuable in isotope effect experiments and in the development of deuterated drugs with improved properties .

Properties

IUPAC Name

2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXTOCAICMPQR-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 1,2-dibromoethane (30 g, 159.57 mmol, 2.95 equiv) in N,N-dimethylformamide (200 mL). This was followed by the addition of potassium phthalimide (10 g, 54.05 mmol, 1.00 equiv) in several batches. The resulting solution was stirred for 24 h at 60° C. The reaction was then quenched by the addition of 500 mL of water. The resulting solution was extracted with 2×200 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 8 g (57%) of 2-(2-bromoethyl)isoindoline-1,3-dione as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Synthesis routes and methods III

Procedure details

A mixture of 5.35 g (0.028 mol) of N-(2-hydroxyethyl)phthalimide and 7.7 g (0.028 mol) of phosphorus tribromide is warmed until solution is obtained. The reaction mixture is then cooled and poured into ice water. The resulting solid is collected by filtration and washed with water to give N-(2-bromoethyl)phthalimide.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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